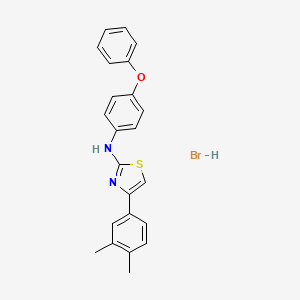
4-(3,4-dimethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-dimethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide is a synthetic compound that has gained significant attention in scientific research. This compound is commonly referred to as DMPTA hydrobromide and is used in various scientific studies due to its unique properties.
作用机制
DMPTA hydrobromide acts by inhibiting the activity of enzymes such as acetylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. This inhibition leads to an increase in the levels of neurotransmitters such as acetylcholine, which enhances cognitive function.
Biochemical and Physiological Effects
Studies have shown that DMPTA hydrobromide has various biochemical and physiological effects. For instance, it has been shown to enhance cognitive function and memory in animal models. DMPTA hydrobromide has also been shown to have antioxidant properties, which protect cells from oxidative stress.
实验室实验的优点和局限性
DMPTA hydrobromide has various advantages and limitations for lab experiments. One advantage is that it is a potent inhibitor of acetylcholinesterase, making it suitable for studying the role of this enzyme in various biological processes. However, one limitation is that it has poor solubility in water, which makes it difficult to use in aqueous solutions.
未来方向
There are several future directions for the use of DMPTA hydrobromide in scientific research. One direction is to study its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. Another direction is to investigate its potential as a photosensitizer for the treatment of cancer. Additionally, further studies could be conducted to optimize its synthesis method and improve its solubility in water.
Conclusion
In conclusion, DMPTA hydrobromide is a synthetic compound that has various scientific research applications. Its unique properties, such as its ability to inhibit acetylcholinesterase and act as a fluorescent probe, make it suitable for studying various biological processes. Despite its limitations, DMPTA hydrobromide has the potential to be used as a therapeutic agent for neurodegenerative diseases and as a photosensitizer for cancer treatment.
合成方法
DMPTA hydrobromide is synthesized through a multistep process involving thiazole, amine, and bromide chemistry. The synthesis process involves the reaction of 3,4-dimethylphenyl isothiocyanate with 4-phenoxyaniline to form the intermediate thioamide. The thioamide is then treated with bromine and hydrobromic acid to form DMPTA hydrobromide.
科学研究应用
DMPTA hydrobromide has been used in various scientific research applications. For instance, it has been used as a fluorescent probe for the detection of mercury ions in environmental samples. DMPTA hydrobromide has also been used as a photosensitizer in photodynamic therapy, a cancer treatment method that involves the use of light to activate a photosensitizer drug.
属性
IUPAC Name |
4-(3,4-dimethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2OS.BrH/c1-16-8-9-18(14-17(16)2)22-15-27-23(25-22)24-19-10-12-21(13-11-19)26-20-6-4-3-5-7-20;/h3-15H,1-2H3,(H,24,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQATTZOAXVHHPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)OC4=CC=CC=C4)C.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-furylmethyl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide](/img/structure/B5221818.png)
![2-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1,2-oxazinane](/img/structure/B5221839.png)
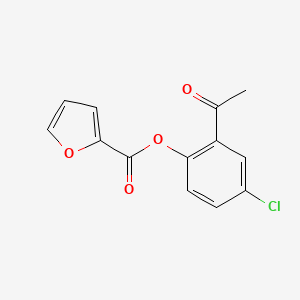


![4-methyl-N-(2-methyl-5-nitrophenyl)-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5221846.png)
![2-[(3-chlorobenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B5221847.png)
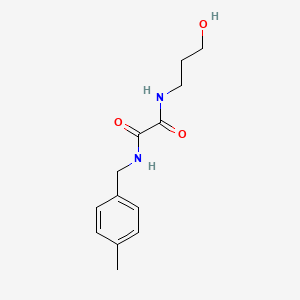
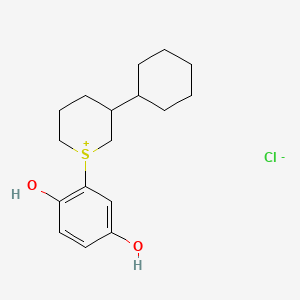
![4-[(2-methoxy-5-methylphenyl)sulfonyl]-N-propyltetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5221868.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(phenylacetyl)-4-piperidinecarboxamide](/img/structure/B5221870.png)
![N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5221876.png)
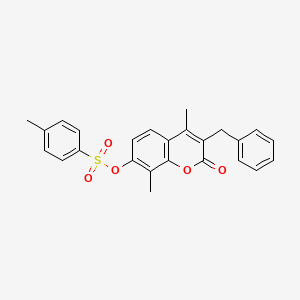
![2-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)nicotinamide](/img/structure/B5221889.png)